3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al 3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al
Brand Name: Vulcanchem
CAS No.: 19889-13-5
VCID: VC0011869
InChI: InChI=1S/C20H32O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,14,18H,6-10,12-13H2,1-5H3/b15-11+
SMILES: CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CC=O)C
Molecular Formula: C20H32O
Molecular Weight: 288.5 g/mol

3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al

CAS No.: 19889-13-5

Main Products

VCID: VC0011869

Molecular Formula: C20H32O

Molecular Weight: 288.5 g/mol

3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al - 19889-13-5

CAS No. 19889-13-5
Product Name 3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al
Molecular Formula C20H32O
Molecular Weight 288.5 g/mol
IUPAC Name (E)-5-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-2-enal
Standard InChI InChI=1S/C20H32O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,14,18H,6-10,12-13H2,1-5H3/b15-11+
Standard InChIKey MXYNLAVXJVCXNM-RVDMUPIBSA-N
Isomeric SMILES CC1=C(C2(CCCC(C2CC1)(C)C)C)CC/C(=C/C=O)/C
SMILES CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CC=O)C
Canonical SMILES CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CC=O)C
PubChem Compound 21116459
Last Modified Nov 11 2021
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